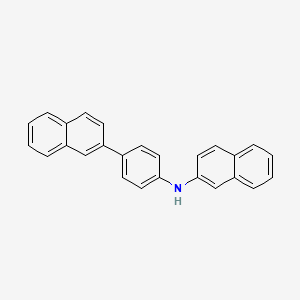

N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine is an organic compound that features a naphthalene moiety attached to a phenyl group, which is further connected to another naphthalene unit via an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine typically involves the coupling of naphthalene derivatives with aniline derivatives. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the formation of the carbon-nitrogen bond under mild conditions . The reaction conditions often include the use of a base such as potassium tert-butoxide and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene or phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine has several scientific research applications:

Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials with specific electronic and optical characteristics.

Biological Studies: It can be used as a probe in fluorescence studies due to its strong emission properties.

Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism by which N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine exerts its effects is primarily related to its electronic properties. The compound can facilitate charge transport in electronic devices by acting as a hole-transporting material. Its molecular targets include the active layers in OLEDs and perovskite solar cells, where it helps in the efficient transfer of holes, thereby enhancing device performance .

Comparison with Similar Compounds

Similar Compounds

- N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine

- N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine

Uniqueness

N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine stands out due to its dual naphthalene structure, which imparts unique electronic and optical properties. Compared to similar compounds, it offers better stability and higher hole mobility, making it more effective in applications like OLEDs and solar cells .

Biological Activity

N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine, a compound derived from naphthalene, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and phytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its complex structure, which consists of two naphthalene moieties connected by a phenyl group. This structural configuration contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that naphthylamine derivatives exhibit significant antimicrobial properties.

Research Findings:

- Synthesis of Naphthylamine Analogs : A study synthesized various naphthylamine analogs containing azetidin-2-one and thiazolidin-4-one moieties, which were tested for antibacterial and antifungal activities against several pathogens including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Candida albicans .

- In Vitro Activity : The newly-prepared compounds showed varying degrees of antimicrobial efficacy, with some exhibiting broad-spectrum activity against both bacterial and fungal cultures .

Table 1: Antimicrobial Activity of Naphthylamine Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Bacillus subtilis | 15 |

| 4e | Staphylococcus aureus | 18 |

| 4g | Escherichia coli | 20 |

| 5a | Candida albicans | 12 |

Anticancer Activity

The anticancer potential of naphthylamine derivatives has been explored extensively.

Case Studies:

- Cell Line Studies : In vitro studies revealed that certain naphthalene derivatives exhibited cytotoxic effects on cancer cell lines such as HCT-15 (colon carcinoma) and A-431 (epidermoid carcinoma) . Compounds demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin.

- Mechanism of Action : The mechanism is believed to involve interaction with cellular membranes, leading to apoptosis in cancer cells. The presence of electron-withdrawing groups on the phenyl ring was found to enhance cytotoxicity .

Table 2: Anticancer Efficacy of Naphthylamine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 24a | HCT-15 | 5.0 |

| Compound 24b | A-431 | 3.5 |

Phytotoxic Effects

The biological activity of this compound extends to phytotoxic effects observed in various plant species.

Research Insights:

- Toxicity in Algae : Studies have shown that this compound acts as a reactive agent within algal cell membranes, causing cumulative damage over time . The effects on photosynthesis were particularly noted at concentrations below 100 µg/L.

- Impact on Plant Growth : The compound was found to disrupt primary photosynthetic processes, indicating its potential as a herbicide or plant growth regulator .

Properties

Molecular Formula |

C26H19N |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(4-naphthalen-2-ylphenyl)naphthalen-2-amine |

InChI |

InChI=1S/C26H19N/c1-3-7-22-17-24(10-9-19(22)5-1)21-11-14-25(15-12-21)27-26-16-13-20-6-2-4-8-23(20)18-26/h1-18,27H |

InChI Key |

JKRVMXZEOYUWDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.